2-methoxy-N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Overview
Description
2-methoxy-N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A series of triazolopyrimidines, similar in structure to the compound , have been synthesized using various methods. These compounds have been characterized using spectroscopic techniques and evaluated for their antimicrobial and antioxidant activities. For example, Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their biological activities, demonstrating potential in both antimicrobial and antioxidant applications (Gilava, Patel, Ram, & Chauhan, 2020).
Chemical Synthesis and Structural Analysis
- The compound is part of a broader class of chemicals known for their unique synthetic routes and structural features. For instance, Lipson et al. (2012) discussed the formylation of similar triazolopyrimidines, showcasing the chemical versatility and complexity of these compounds (Lipson, Svetlichnaya, Borodina, Shirobokova, Desenko, Musatov, Shishkina, Shishkin, & Zubatyuk, 2012).
Medicinal Chemistry and Drug Development
- Compounds within this chemical family have been explored for their potential in medicinal chemistry, especially in the synthesis of new drugs with antimicrobial and antiviral properties. For instance, Desenko et al. (1998) explored the cyclocondensation reactions of similar compounds, which is a crucial step in the synthesis of many pharmaceutical agents (Desenko, Komykhov, Orlov, & Meier, 1998).
Applications in Antiviral Research
- The triazolopyrimidine scaffold is notable for its application in antiviral research. For example, Hebishy et al. (2020) synthesized benzamide-based pyrazoles and pyrazolopyrimidines, which showed remarkable activity against avian influenza virus, highlighting the potential of these compounds in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Environmental and Green Chemistry
- There is also a focus on developing environmentally friendly synthesis methods for these compounds, as exemplified by Titova et al. (2019), who developed a catalyst-free synthesis method in water for a related triazolopyrimidine compound, demonstrating an approach to green chemistry (Titova, Fedorova, Rusinov, & Charushin, 2019).
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to act on different targets such as tubulin , LSD1 , and CDK2 , which play crucial roles in cell division, gene expression, and cell cycle regulation respectively.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function and subsequent cellular effects .
Biochemical Pathways
Similar compounds have been reported to suppress the erk signaling pathway , which plays a critical role in cell proliferation and survival. This suppression results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
The effectiveness of similar compounds at concentrations of 164–598 μM suggests that they may have good bioavailability .
Result of Action
Similar compounds have been reported to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells .
Properties
IUPAC Name |
2-methoxy-N-(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-12-16(14-8-4-3-5-9-14)25-20(21-13)23-19(24-25)22-18(26)15-10-6-7-11-17(15)27-2/h3-12,16H,1-2H3,(H2,21,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVROCJJYIRAIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)C3=CC=CC=C3OC)N1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.